molecular formula C20H23BO4 B3100989 methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate CAS No. 1381957-27-2

methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Cat. No.: B3100989
CAS No.: 1381957-27-2
M. Wt: 338.2
InChI Key: RGIUSKAKTDYOKD-UHFFFAOYSA-N
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Description

Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is an organic compound with the molecular formula C20H23BO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1,1’-biphenyl-4-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures. The resulting product is then esterified with methanol to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic acids or borate esters.

    Reduction Products: Alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of synthetic applications, especially in the formation of carbon-carbon bonds through cross-coupling reactions .

Properties

IUPAC Name

methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-15(11-13-17)14-6-8-16(9-7-14)18(22)23-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIUSKAKTDYOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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